molecular formula C15H12ClN5O3S B278853 N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide

N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278853
M. Wt: 377.8 g/mol
InChI Key: WWIQCFMBTPDCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has been widely used in scientific research. It is a triazole-based compound that has shown promising results in various applications.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It is also believed to act by inhibiting the activity of carbonic anhydrase, which leads to a decrease in pH in the body.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various types of cancer cells. It has also been shown to inhibit the activity of carbonic anhydrase, which leads to a decrease in pH in the body. Additionally, it has been shown to have anti-inflammatory effects and has shown promising results in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis in various types of cancer cells. Additionally, it has been shown to have anti-inflammatory effects and has shown promising results in the treatment of various inflammatory conditions. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research and development of N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide. One potential direction is to further investigate its mechanism of action and identify the specific enzymes that it inhibits. Another potential direction is to explore its potential use in combination with other anti-cancer agents to increase its efficacy. Additionally, further research could be conducted to investigate its potential use in the treatment of other inflammatory conditions.

Synthesis Methods

The synthesis of N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting compound is then reacted with 4-aminobenzenesulfonamide to form N-[4-(aminosulfonyl)phenyl]-4-chlorobenzamide. This compound is then reacted with sodium azide and copper(I) iodide to form N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide has been used in various scientific research applications. One of the most common applications is in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various types of cancer cells. It has also been used as an inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. Additionally, it has been used as an anti-inflammatory agent and has shown promising results in the treatment of various inflammatory conditions.

properties

Product Name

N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide

Molecular Formula

C15H12ClN5O3S

Molecular Weight

377.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(4-sulfamoylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C15H12ClN5O3S/c16-10-1-5-12(6-2-10)21-9-18-14(20-21)15(22)19-11-3-7-13(8-4-11)25(17,23)24/h1-9H,(H,19,22)(H2,17,23,24)

InChI Key

WWIQCFMBTPDCGW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl)S(=O)(=O)N

Origin of Product

United States

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